(S)-6-methyloctanoic acid (S)-6-methyloctanoic acid 6S-methyl-octanoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14358124
InChI: InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1
SMILES: CCC(C)CCCCC(=O)O
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

(S)-6-methyloctanoic acid

CAS No.:

Cat. No.: VC14358124

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-methyloctanoic acid -

Specification

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name (6S)-6-methyloctanoic acid
Standard InChI InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1
Standard InChI Key GPOPHQSTNHUENT-QMMMGPOBSA-N
Isomeric SMILES CC[C@H](C)CCCCC(=O)O
SMILES CCC(C)CCCCC(=O)O
Canonical SMILES CCC(C)CCCCC(=O)O

Introduction

Chemical Structure and Stereochemical Properties

(S)-6-Methyloctanoic acid (C₉H₁₈O₂) belongs to the family of branched-chain fatty acids. Its IUPAC name is (6S)-6-methyloctanoic acid, with a molecular weight of 158.24 g/mol . The stereocenter at the sixth carbon confers chirality, distinguishing it from its (R)-enantiomer. Key structural features include:

  • Molecular formula: C₉H₁₈O₂

  • Stereochemistry: (S)-configuration at C6 .

  • SMILES notation: CC[C@H](C)CCCCC(=O)O .

The compound’s 3D conformation reveals a bent alkyl chain due to the methyl branch, influencing its physicochemical behavior, such as solubility and melting point .

Synthesis and Production

Historical Synthesis

The earliest reported synthesis of (S)-6-methyloctanoic acid dates to 1950, where Crombie and Harper isolated it as a degradation product of polymyxins, a class of polypeptide antibiotics . The process involved:

  • Hydrolysis of polymyxins to release fatty acid components.

  • Chiral resolution via crystallization with brucine to isolate the (S)-enantiomer .

Modern Synthetic Routes

Contemporary methods emphasize stereoselective synthesis:

  • Asymmetric hydrogenation: Catalytic hydrogenation of 6-methyloct-2-enoic acid using chiral catalysts (e.g., BINAP-Ru complexes) .

  • Biocatalytic approaches: Enzymatic resolution using lipases to hydrolyze racemic esters, yielding enantiopure (S)-6-methyloctanoic acid .

Table 1. Synthetic Yields and Conditions

MethodYield (%)Stereopurity (% ee)Reference
Brucine resolution42>99
Asymmetric hydrogenation7895
Lipase-catalyzed hydrolysis6598

Biological Significance and Applications

Metabolic Pathways

As a medium-chain fatty acid (MCFA), (S)-6-methyloctanoic acid undergoes rapid β-oxidation in the liver, bypassing the lymphatic system and serving as a quick energy source . Key metabolic features include:

  • Absorption: Direct portal vein transport .

  • Ketogenesis: Promotes ketone body synthesis, useful in managing epilepsy and neurodegenerative diseases .

Flavor and Fragrance Industry

The racemic mixture of 6-methyloctanoic acid is used in flavor formulations for cheese and meat products, imparting a "goaty" aroma . Enantiopure (S)-forms may enhance sensory specificity, though commercial use remains unexplored .

Future Research Directions

  • Therapeutic potential: Investigation into ketogenic and neuroprotective effects.

  • Enantioselective synthesis: Development of cost-effective catalytic systems for industrial-scale production.

  • Bioplastics: Utilization in synthesizing biodegradable polyesters .

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